2-(6-Amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol
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Overview
Description
2-Fluoro-5’-deoxyadenosine is a fluorinated nucleoside analog. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5’-deoxyadenosine typically involves the enzymatic catalysis by fluorinase. This enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine (SAM) and fluoride ion to generate 2-fluoro-5’-deoxyadenosine . The reaction conditions are generally mild, making this method highly efficient and selective.
Industrial Production Methods: Industrial production of fluorinated compounds, including 2-fluoro-5’-deoxyadenosine, often involves fermentation methods using engineered microorganisms. These microorganisms are designed to integrate substrate transporters, product degradation pathways, and other necessary components to efficiently produce the desired fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including nucleophilic substitution and enzymatic defluorination. The fluorinase enzyme catalyzes the nucleophilic attack of fluoride ion on S-adenosyl-L-methionine to form the carbon-fluorine bond .
Common Reagents and Conditions: The common reagents used in the synthesis of 2-fluoro-5’-deoxyadenosine include S-adenosyl-L-methionine and fluoride ion. The reaction conditions are typically mild, involving aqueous solutions and ambient temperatures .
Major Products: The major product of the fluorinase-catalyzed reaction is 2-fluoro-5’-deoxyadenosine, with L-methionine as a byproduct .
Scientific Research Applications
2-Fluoro-5’-deoxyadenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-5’-deoxyadenosine involves its incorporation into biological systems where it can interact with various molecular targets. The fluorinase enzyme catalyzes the formation of the carbon-fluorine bond, which is crucial for its biological activity. The compound can inhibit certain enzymes and interfere with nucleic acid metabolism, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 2-Fluoro-2’-deoxyadenosine
- 2-Fluoroadenosine
- 2-Chloro-2’-deoxyadenosine
Comparison: 2-Fluoro-5’-deoxyadenosine is unique due to its specific fluorination at the 5’ position, which imparts distinct chemical and biological properties. Compared to other fluorinated nucleosides, it exhibits higher stability and bioavailability, making it more suitable for certain applications .
Properties
CAS No. |
37076-78-1 |
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Molecular Formula |
C10H12FN5O3 |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15) |
InChI Key |
JHHDPGPTPONLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
Origin of Product |
United States |
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